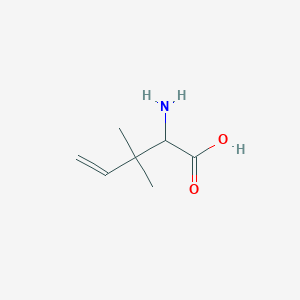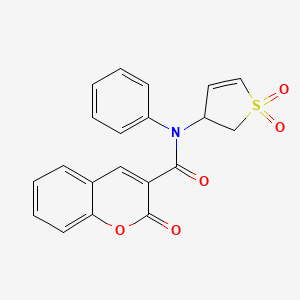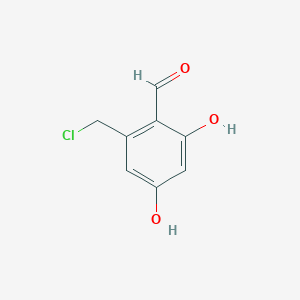
4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C16H20N4O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The synthesis process involves various chemical reactions and the use of different reagents .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 4 and 6 positions with methoxy groups and at the 2 position with a phenylpiperazin-1-yl group .Chemical Reactions Analysis
The compound has been used in the synthesis of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.29 g/mol . It is a solid substance . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources retrieved.科学研究应用
4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has been used in numerous scientific research applications. It has been used to study the structure and function of a variety of enzymes such as cytochrome P450, monoamine oxidase, and xanthine oxidase. It has also been used to study the binding of various drugs to their respective receptors. Additionally, this compound has been used in the synthesis of a variety of biologically active compounds such as drugs and pesticides.
作用机制
Target of Action
The primary target of 4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic neurotransmission pathway . This pathway is involved in various cognitive functions, including learning and memory . The increase in acetylcholine levels can enhance these cognitive functions, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels . This can result in enhanced cognitive functions, including learning and memory . Therefore, it could potentially be used in the treatment of cognitive disorders like Alzheimer’s disease .
实验室实验的优点和局限性
4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is stable in aqueous solutions and has a relatively low toxicity. However, this compound is not very soluble in organic solvents and can be difficult to purify. Additionally, it has a relatively short shelf life and can degrade over time.
未来方向
There are several potential future directions for the use of 4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine. One potential direction is the use of this compound in the development of new drugs and therapeutics. Additionally, it could be used in the development of new pesticides and herbicides. Finally, this compound could be used in the development of new imaging agents for medical imaging applications.
合成方法
4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine can be synthesized by the reaction of 4-amino-6-methoxy-2-pyrimidinol with 4-phenylpiperazine. The reaction is carried out in an organic solvent such as ethanol or isopropanol at a temperature of 60-80°C. The reaction is typically complete within 8-10 hours. The product is then purified by crystallization or recrystallization.
安全和危害
属性
IUPAC Name |
4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-21-14-12-15(22-2)18-16(17-14)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFXZIQFUGGVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one](/img/structure/B6425100.png)

![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6425118.png)

![N'-[(4-methylphenyl)methyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6425141.png)
![N'-[(4-fluorophenyl)methyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6425154.png)

![13-{[3-(diethylamino)propyl]amino}-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6425164.png)

![3-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B6425185.png)
![N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6425189.png)
![N-[4-(thiophen-2-yl)oxan-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B6425197.png)
![3,4-difluoro-N-(2-{4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)benzamide](/img/structure/B6425207.png)
![4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-(1H-pyrrole-2-carbonyl)piperidine](/img/structure/B6425213.png)